molecular formula C8H4N4O2 B3220032 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190322-60-1

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3220032
CAS No.: 1190322-60-1
M. Wt: 188.14 g/mol
InChI Key: SZBJRFGDPRDISY-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Heterocyclic Chemistry

The pyrrolo[2,3-b]pyridine scaffold is considered a "privileged structure" in drug discovery. pharmablock.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for the development of new drugs. The 7-azaindole (B17877) core is a bioisostere of indole (B1671886) and purine, meaning it has a similar shape and electronic configuration, allowing it to mimic these important biological molecules and interact with their corresponding receptors and enzymes. mdpi.com

The presence of both a hydrogen bond donor (the pyrrole (B145914) N-H group) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen) in a specific spatial arrangement allows 7-azaindole derivatives to form key interactions with biological macromolecules, such as the hinge region of kinases. nih.govresearchgate.net This has led to their extensive investigation and use in the development of kinase inhibitors for cancer therapy. nih.govchemicalbook.com

Historical Context of 7-Azaindole Derivatives in Academic Research

The 7-azaindole nucleus has been a subject of academic interest for several decades due to its presence in naturally occurring alkaloids and its potential as a pharmacophore. researchgate.net Early research focused on the synthesis and basic reactivity of the scaffold. However, the discovery that 7-azaindole derivatives can act as potent inhibitors of various protein kinases marked a significant turning point in their research trajectory.

A notable milestone in the history of 7-azaindole derivatives is the development of Vemurafenib, a B-RAF kinase inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of melanoma. researchgate.netnih.gov The success of Vemurafenib, which was developed from a 7-azaindole fragment, spurred a surge in research into this scaffold for oncological applications. researchgate.netchemicalbook.com Academic and industrial laboratories have since explored the synthesis and biological evaluation of a multitude of 7-azaindole derivatives against a wide range of kinase targets. nih.govnih.gov

Structural Features and Nomenclature of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The systematic name, this compound, precisely describes the molecular architecture of the compound. The parent structure is the bicyclic heterocycle 1H-pyrrolo[2,3-b]pyridine. The "1H" indicates that the nitrogen in the pyrrole ring bears a hydrogen atom. The numbering of the bicyclic system follows established IUPAC rules for fused ring systems.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₄N₄O₂ myskinrecipes.com
Molecular Weight188.14 g/mol myskinrecipes.com
CAS Number1190322-60-1 myskinrecipes.com

Overview of Current Research Trajectories for Nitrogen-Containing Polycyclic Heterocycles

The field of nitrogen-containing polycyclic heterocycles is a dynamic and rapidly evolving area of research. A significant portion of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, and this trend is on the rise. mdpi.com Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously working on new and more efficient ways to synthesize complex heterocyclic scaffolds. This includes the use of metal-catalyzed cross-coupling reactions and multicomponent reactions to build molecular diversity. rpress.co.inresearchgate.net

Targeted Drug Design: With an increasing understanding of the molecular basis of diseases, research is focused on designing heterocyclic compounds that can selectively interact with specific biological targets, such as enzymes and receptors. This approach aims to develop more effective and less toxic medicines. rpress.co.in

Exploration of New Biological Activities: While oncology remains a major focus, researchers are exploring the potential of nitrogen-containing heterocycles for a wide range of other therapeutic applications, including the treatment of infectious diseases, neurological disorders, and cardiovascular conditions. rpress.co.inbenthamdirect.com

Application in Materials Science: The unique photophysical and electronic properties of some nitrogen-containing polycyclic heterocycles make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

The compound this compound serves as a key intermediate in the synthesis of more complex molecules within these research trajectories, particularly in the development of targeted therapies like kinase inhibitors. myskinrecipes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-2-5-1-6-7(12(13)14)4-11-8(6)10-3-5/h1,3-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBJRFGDPRDISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro 1h Pyrrolo 2,3 B Pyridine 5 Carbonitrile and Analogous Scaffolds

Established Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole (B17877) nucleus can be achieved through various synthetic strategies, ranging from adaptations of classical indole (B1671886) syntheses to modern multicomponent reactions.

Classical indole syntheses have been successfully adapted for the preparation of the analogous 7-azaindole scaffold, although the electron-deficient nature of the pyridine (B92270) ring can necessitate modified reaction conditions. rsc.org

The Madelung synthesis , which traditionally involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides, can be applied to N-acyl-2-amino-3-picoline derivatives. wikipedia.orgrsc.org This approach is particularly useful for preparing 2-substituted 7-azaindoles. The vigorous conditions, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C, can limit its applicability to substrates lacking sensitive functional groups. wikipedia.org More recent modifications, however, have been developed to proceed under milder conditions. For instance, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF mixed-base system allows for the one-pot synthesis of N-methyl-2-arylindoles at lower temperatures, a strategy potentially adaptable to the 7-azaindole series. organic-chemistry.org

The Fischer indole synthesis represents a versatile and widely used method for constructing the 7-azaindole core. This reaction involves the acid-catalyzed cyclization of 2-pyridylhydrazones, which are derived from the condensation of 2-pyridylhydrazine with an appropriate aldehyde or ketone. rsc.orgresearchgate.net A study by Alekseyev et al. demonstrated the synthesis of various 2,3-disubstituted 7-azaindoles using polyphosphoric acid (PPA) as the catalyst. researchgate.net The reaction proceeds by heating the respective 2-pyridylhydrazone in PPA, leading to intramolecular cyclization and formation of the pyrrole (B145914) ring. This method allows for significant diversity in the substituents at the 2- and 3-positions, depending on the ketone used. researchgate.net

Table 1: Examples of 2,3-Disubstituted 7-Azaindoles via Fischer Synthesis researchgate.net

Ketone Precursor2-Substituent3-SubstituentYield (%)
Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}76
Diethyl ketoneEthylMethyl76
Methyl ethyl ketoneMethylMethyl73
Benzyl ethyl ketoneEthylPhenyl94

Cyclocondensation reactions provide a powerful alternative for constructing the 7-azaindole skeleton, often by building the pyridine ring onto a pre-existing, functionalized pyrrole precursor. One prominent strategy involves the use of aminopyrrole derivatives. For example, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles can serve as versatile building blocks. uni-rostock.de These compounds can undergo condensation with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyridine portion of the bicyclic system. This approach allows for the strategic placement of substituents on the newly formed pyridine ring.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. This strategy has been applied to the synthesis of highly substituted pyrrolopyridine derivatives. For instance, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles can be utilized in three-component reactions with aromatic aldehydes and various active methylene (B1212753) compounds to generate diverse 7-azaindole systems. uni-rostock.de This approach is valued for its atom economy and the ability to rapidly generate libraries of compounds for biological screening.

Targeted Functionalization Strategies for 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The synthesis of the target compound requires the regioselective introduction of a nitro group at the C3 position and a carbonitrile group at the C5 position of the 7-azaindole core.

Electrophilic substitution on the 7-azaindole nucleus occurs preferentially on the electron-rich pyrrole ring, specifically at the 3-position. rsc.orgresearchgate.net The nitration of 7-azaindole can be achieved using standard nitrating agents. A common and effective method involves treating the 7-azaindole substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid". researchgate.netacs.orgmasterorganicchemistry.com The reaction is typically performed at low temperatures, such as 0–10 °C, to control the reactivity and prevent side reactions. acs.org The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the protonation of nitric acid by the stronger sulfuric acid. masterorganicchemistry.com This methodology has been successfully applied on a large scale for the synthesis of 3-nitro-7-azaindole derivatives. acs.orgdtic.mil

Table 2: Conditions for Regioselective Nitration of 7-Azaindole Derivatives

SubstrateReagentsTemperatureProductReference
4-Chloro-1H-pyrrolo[2,3-b]pyridineHNO₃, H₂SO₄0–10 °C4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine acs.org
1H-Pyrrolo[2,3-b]pyridine N-oxideHNO₃, H₂SO₄0 °C3-Nitro-1H-pyrrolo[2,3-b]pyridine N-oxide researchgate.net

Introducing a carbonitrile group onto the pyridine ring of the 7-azaindole scaffold can be accomplished through several standard transformations, typically starting from a precursor bearing a suitable leaving group or a functional group that can be converted to a nitrile.

One of the most robust methods is palladium-catalyzed cyanation . This reaction involves the cross-coupling of a 5-halo-7-azaindole (e.g., 5-bromo- or 5-chloro-7-azaindole) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govmit.edursc.orgnih.gov These reactions are mediated by a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and provide a direct and high-yielding route to the desired 5-carbonitrile derivative. mit.edunih.gov

An alternative classical approach is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgnih.gov This two-step process begins with the diazotization of a 5-amino-7-azaindole (B19720) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent treatment of this intermediate with a copper(I) cyanide (CuCN) salt displaces the diazonium group and installs the carbonitrile. wikipedia.orgnih.gov The requisite 5-amino-7-azaindole precursor can be readily prepared by the chemical reduction of the corresponding 5-nitro-7-azaindole, for example, through catalytic hydrogenation using palladium on carbon (Pd/C). uni-rostock.de

Halogenation and Other Electrophilic Substitution Reactions on the Pyrrolo[2,3-b]pyridine System

The 1H-pyrrolo[2,3-b]pyridine system, analogous to indole, readily undergoes electrophilic aromatic substitution. The pyrrole ring is electron-rich, making it more susceptible to electrophilic attack than the electron-deficient pyridine ring. Theoretical calculations and experimental results confirm that electrophilic substitution occurs predominantly at the 3-position of the pyrrole moiety. nih.govrsc.org

Common electrophilic substitution reactions performed on the 7-azaindole core include nitration, nitrosation, bromination, and iodination, which all show a strong preference for the 3-position. rsc.org

Halogenation: Selective halogenation of the pyridine ring is more challenging and often requires specific strategies due to the ring's lower reactivity towards electrophiles. nih.gov However, methods have been developed for direct C-H halogenation. A notable strategy involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before ring closure to yield the 3-halopyridine. nsf.govchemrxiv.org

For the 7-azaindole system, direct C3 iodination can be achieved with high yield using reagents like N-iodosuccinimide (NIS) in the presence of a base such as potassium hydroxide (B78521). acs.org

Nitration: Nitration of the 7-azaindole nucleus also typically occurs at the 3-position. rsc.org For related N-oxide derivatives, such as N-oxide-6-methyl-7-azaindole, nitration can yield a mixture of 3- and 4-nitro derivatives. researchgate.net

Table 1: Examples of Electrophilic Substitution Reactions on the 7-Azaindole Scaffold
ReactionReagentsPosition of SubstitutionTypical YieldReference
IodinationN-Iodosuccinimide (NIS), KOHC395% acs.org
BrominationN-Bromosuccinimide (NBS)C3- rsc.org
NitrationStandard nitrating agentsC3- rsc.org
Nitration of N-oxideNitrating agentsC3 and C471% (mixture) researchgate.net

Nucleophilic Substitution Reactions in Pyrrolo[2,3-b]pyridine Synthesis

In contrast to the electron-rich pyrrole ring, the pyridine ring of the 7-azaindole system is electron-deficient. This characteristic makes positions within the pyridine moiety, specifically C4 and C6, susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgquora.com This reactivity is crucial for introducing various functional groups onto the scaffold.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). quimicaorganica.org The resulting Meisenheimer-type intermediate is stabilized by the electronegative nitrogen atom in the pyridine ring, which can delocalize the negative charge. quora.com

A common application of this reactivity is the introduction of amines. For instance, a 4-chloro-pyrrolo[2,3-b]pyridine intermediate can undergo nucleophilic substitution with various primary or secondary amines to generate 4-amino-pyrrolo[2,3-b]pyridine derivatives. This reaction is a key step in the synthesis of many biologically active molecules. nih.gov

Table 2: Nucleophilic Substitution on a Pyrrolo[2,3-b]pyridine Intermediate
SubstrateNucleophilePosition of AttackProduct TypeReference
4-Chloro-2-iodo-1-SEM-pyrrolo[2,3-b]pyridineSecondary AmineC44-Amino-2-iodo-1-SEM-pyrrolo[2,3-b]pyridine nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (analogous scaffold)Ethyl-4-aminobenzoateC44-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate mdpi.com

Advanced Synthetic Techniques and Emerging Approaches

Modern synthetic strategies increasingly rely on advanced catalytic methods and the development of efficient, step-economical pathways to generate molecular diversity from the pyrrolo[2,3-b]pyridine core.

Catalytic Methods in Pyrrolo[2,3-b]pyridine Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the 7-azaindole scaffold. nih.gov Palladium-catalyzed reactions, in particular, have been extensively used.

Suzuki-Miyaura Cross-Coupling: This reaction is widely employed to form carbon-carbon bonds by coupling an organoboron compound with a halide. It has been used to introduce aryl groups at various positions of the 7-azaindole ring. For example, a chemoselective Suzuki-Miyaura coupling can be achieved at the C2 position of a 4-chloro-2-iodo intermediate, demonstrating the ability to differentiate between two different halogen leaving groups. nih.gov Catalyst systems like Pd₂(dba)₃ have shown excellent selectivity for C2 arylation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. It is frequently used as a subsequent step after C-C bond formation, for instance, to introduce an amino group at the C4 position of a 2-aryl-4-chloro-pyrrolo[2,3-b]pyridine intermediate. nih.gov

Rhodium(III)-Catalyzed Synthesis: Rhodium catalysis has been used for the synthesis of the 7-azaindole core itself from N-substituted aminopyridines and alkynes, involving a C-H bond cleavage facilitated by the catalyst. nih.gov

Efficient and Practical Synthesis Pathways for Derivatization

The compound this compound is a key intermediate used in the preparation of bioactive heterocyclic compounds for medicinal chemistry research. myskinrecipes.com Its structure is designed for further elaboration into more complex molecules, particularly kinase inhibitors for cancer therapy. myskinrecipes.com

Efficient derivatization strategies often involve multi-step sequences where the order of reactions is critical. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a successful route involved a chemoselective Suzuki-Miyaura cross-coupling at C2, followed by a Buchwald-Hartwig amination at C4. nih.gov This sequence proved more effective than attempting the amination first, which was unsuccessful and led to side products. nih.gov

Another approach to derivatization involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with various aldehydes to form vinyl derivatives, which are then reduced to provide a library of compounds for biological screening. nih.gov

Oxidative Dimerization Reactions of Pyrrolo[2,3-b]pyridine Derivatives

While less common, oxidative dimerization represents an intriguing pathway for creating complex, polycyclic systems from simpler heterocyclic precursors. In a study on the analogous thieno[2,3-b]pyridine (B153569) scaffold, treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) led to an unusual oxidative dimerization. nih.govacs.org

The reaction proceeds with the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds, resulting in complex polyheterocyclic structures. nih.govacs.org This transformation was found to be highly stereoselective. acs.org Two potential mechanisms have been proposed: one involving a multi-step sequence and another involving a single electron transfer (SET) to produce cation-radical species that then dimerize. acs.org Such reactions highlight novel ways to rapidly build molecular complexity from the pyrrolo[2,3-b]pyridine core and its analogues.

Computational and Theoretical Investigations of 3 Nitro 1h Pyrrolo 2,3 B Pyridine 5 Carbonitrile

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivityscielo.org.mxresearchgate.netnih.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules. For 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, these studies provide a foundational understanding of its behavior at a subatomic level. DFT methods have been successfully used to study the electronic properties and optimized geometry of related pyrrolo[2,3-d]pyrimidine and pyridine (B92270) derivatives. researchgate.netnih.gov

The structure of this compound is characterized by the fused pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877). The addition of a strong electron-withdrawing nitro (-NO₂) group at the 3-position and a carbonitrile (-CN) group at the 5-position significantly influences the electron density distribution across the aromatic system. DFT calculations on nitro derivatives of pyridine have shown that nitro-substitution impacts electron density, which can enhance aromaticity and thermal stability. researchgate.net These calculations can determine key parameters such as bond lengths, bond angles, and charge distribution, offering a precise three-dimensional model of the molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a central component of quantum chemical analysis, defining the reactivity of a molecule through its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. bohrium.com

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be distributed across the electron-rich pyrrole (B145914) and pyridine rings.

LUMO: Represents the ability of a molecule to accept electrons. The presence of the electron-withdrawing nitro and carbonitrile groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

HOMO-LUMO Gap: A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely compute this energy gap, providing quantitative insight into the molecule's kinetic stability. For a related compound, 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, the orbital energy gap was calculated to be 4.4722 eV, indicating significant chemical stability. bohrium.com

Molecular electrostatic potential (MEP) maps, also derived from these calculations, visualize the electron density around the molecule, identifying regions prone to electrophilic and nucleophilic attack.

ParameterDescriptionSignificance in Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; higher energy means a better electron donor.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; lower energy means a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOA small gap suggests high chemical reactivity and low kinetic stability.

Reaction Pathway Prediction and Mechanism Elucidationnih.gov

Computational methods are instrumental in predicting the most likely pathways for chemical reactions and elucidating their underlying mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This approach allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable mechanistic route.

For instance, computational studies on the [3+2] cycloaddition reaction to form 3-nitro-substituted 2-isoxazolines have successfully used DFT to explore regioselectivity and the molecular mechanism, establishing that the reactions are polar, one-step processes. mdpi.com Similar methodologies can be applied to this compound to understand its synthesis and subsequent reactions. This compound serves as a key intermediate in the preparation of more complex pharmaceutical agents, particularly kinase inhibitors. myskinrecipes.com Theoretical investigations can predict its reactivity with various reagents, guiding synthetic strategies and helping to avoid the formation of undesirable side products.

Molecular Modeling and Docking Studies of Pyrrolo[2,3-b]pyridine Derivativesresearchgate.net

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds designed as kinase inhibitors for cancer therapy. nih.govnih.gov Molecular modeling and docking studies are essential computational techniques used to predict and analyze how these molecules bind to their biological targets.

Ligand-Target Interaction Profilingresearchgate.netimist.ma

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the binding modes of pyrrolo[2,3-b]pyridine derivatives with various protein kinases.

Studies have shown that the pyrrolo[2,3-b]pyridine nucleus commonly forms critical hydrogen bonds with the hinge region of kinase active sites. For example, in docking studies with Fibroblast Growth Factor Receptor 1 (FGFR1), the 1H-pyrrolo[2,3-b]pyridine core formed two hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH of alanine (B10760859) (A564). nih.gov Similarly, when docked with c-Met kinase, the scaffold formed hydrogen bonds with methionine (Met1160). tandfonline.com

Protein TargetKey Interacting ResiduesReference Study
c-Met KinaseMet1160, Asp1222Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. tandfonline.com
FGFR1E562, A564, D641Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. nih.gov
TNIKNot specifiedNew compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors. imist.ma
NPP1Thr256, His380, Lys255, Asn277Synthesis, biological evaluation, and docking studies of novel pyrrolo[2,3-b]pyridine derivatives as NPP inhibitors. nih.gov

Conformational Analysis and Energetics

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules, identifying the low-energy conformations is crucial, as the bioactive conformation (the shape the molecule adopts when bound to its target) is typically among them.

While the core 1H-pyrrolo[2,3-b]pyridine skeleton is largely planar and rigid, substituents attached to it can have multiple rotatable bonds. nih.gov Computational methods can systematically explore the conformational space to identify stable conformers and calculate the energy barriers for rotation between them. This information is vital for understanding why certain derivatives exhibit higher activity than others and for designing molecules with an optimal pre-organized geometry for binding, thereby minimizing the entropic penalty upon complex formation.

Prediction of Physicochemical Descriptors via Computational Methods (e.g., TPSA, LogP)mdpi.com

For this compound, key descriptors can be calculated to estimate its pharmacokinetic profile.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. The presence of the nitro and carbonitrile groups, in addition to the nitrogen atoms in the heterocyclic core, would contribute significantly to the TPSA of the molecule.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity (fat-solubility). It is a critical parameter influencing how a drug is absorbed and distributed in the body. LogP is calculated as the logarithm of the ratio of the concentration of a compound in octanol (B41247) to its concentration in water. Computational algorithms can provide reliable estimates of LogP based on the molecular structure.

These in silico predictions, often part of a broader ADMET (absorption, distribution, metabolism, excretion, and toxicity) characterization, are essential for prioritizing compounds for further experimental testing. imist.ma

DescriptorDefinitionImportance in Drug Design
TPSA (Topological Polar Surface Area)The surface area of a molecule that arises from polar atoms (N, O).Predicts membrane permeability and oral bioavailability.
LogPThe logarithm of the partition coefficient between octanol and water.Measures lipophilicity, which affects absorption, distribution, and solubility.
Molecular WeightThe sum of the atomic weights of all atoms in a molecule.Influences size-related properties like diffusion and permeability.
Hydrogen Bond DonorsNumber of N-H and O-H bonds.Affects solubility and membrane permeability.
Hydrogen Bond AcceptorsNumber of N and O atoms.Affects solubility and membrane permeability.

Tautomeric Equilibrium Analysis for 1H-Pyrrolo[2,3-b]pyridine Systems

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a fundamental characteristic of many heterocyclic compounds, including the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. The arrangement of protons in these systems can significantly influence their chemical reactivity, physical properties, and biological activity. For substituted 7-azaindole derivatives like this compound, computational and theoretical methods provide essential insights into the relative stabilities of possible tautomeric forms and the factors governing their equilibrium.

The parent 1H-pyrrolo[2,3-b]pyridine core can exist in two primary tautomeric forms: the standard 1H-pyrrolo[2,3-b]pyridine (the 1H-tautomer) and its isomer, 7H-pyrrolo[2,3-b]pyridine (the 7H-tautomer). researchgate.net This annular tautomerism involves the migration of a proton between the nitrogen atom of the pyrrole ring (N1) and the nitrogen atom of the pyridine ring (N7). Theoretical studies on the 7-azaindole monomer have established that the 1H form is the more stable tautomer in the ground state. researchgate.net

The introduction of substituents, particularly those with strong electron-withdrawing properties such as a nitro group (-NO₂) at the 3-position and a carbonitrile group (-CN) at the 5-position, is expected to significantly impact the tautomeric preference. The electronic effects of these substituents can alter the proton affinity of the nitrogen atoms within the heterocyclic system, thereby shifting the equilibrium.

Computational studies on analogous heterocyclic systems, such as substituted pyrazoles, have demonstrated that the nature and position of substituents are critical in determining the favored tautomer. mdpi.com For instance, research on 3(5)-disubstituted-1H-pyrazoles has shown that the preferred tautomer often depends on a balance of factors including the aromaticity of the pyrazole (B372694) ring, intramolecular hydrogen bonding, and intermolecular interactions with the surrounding medium. mdpi.com A general observation in these systems is that the tautomeric preference is linked to the electron-withdrawing strength of the substituents; the lone pair of electrons on a ring nitrogen tends to position itself closer to a more electron-withdrawing group. mdpi.com

In the case of this compound, both the nitro and cyano groups are powerful electron-withdrawing groups. The nitro group at position 3 directly influences the electronic environment of the pyrrole ring, while the cyano group at position 5 modulates the pyridine ring. Theoretical analyses, typically employing Density Functional Theory (DFT) methods such as M06-2X with a basis set like 6-311++G(d,p), are used to calculate the relative energies of the possible tautomers. mdpi.com To account for solvent effects, these calculations often incorporate a Polarizable Continuum Model (PCM). beilstein-journals.orgnih.gov

Such calculations for substituted heterocycles typically yield the relative energies of different tautomers, indicating their thermodynamic stability. The results are often presented in tables comparing the energies in the gas phase and in various solvents to understand how polarity affects the equilibrium. mdpi.comnih.gov While specific computational data for this compound is not available, the principles derived from studies on related molecules suggest that the 1H tautomer would remain the more stable form, but the energy difference between the 1H and 7H tautomers would be modulated by the strong electron-withdrawing effects of the nitro and cyano substituents. The presence of the 3-nitro group, in particular, may lead to stabilization through intramolecular hydrogen bonds in certain conformations, a factor that significantly influences tautomeric preference. mdpi.com

Table 1: Representative Theoretical Energy Data for Tautomers of a Substituted Pyrazole System

The following table illustrates the type of data generated in computational studies of tautomerism, showing the relative energies of different tautomers for a model compound, 5-methyl-3-nitro-1H-pyrazole, in various environments. This demonstrates how theoretical calculations can predict the most stable tautomeric form.

Tautomer / ConformerRelative Energy (kcal/mol) in vacuoRelative Energy (kcal/mol) in ChloroformRelative Energy (kcal/mol) in Acetonitrile
Tautomer 3a (3-nitro) 1.051.251.34
Tautomer 3b (3-nitro) 0.000.000.00
Tautomer 5a (5-nitro) 1.631.281.15
Tautomer 5b (5-nitro) 1.270.990.88

This data is adapted from a study on substituted pyrazoles and is presented for illustrative purposes to show the output of tautomeric equilibrium analysis. Data from J. Phys. Chem. A.

Chemical Reactivity and Derivatization Pathways of 3 Nitro 1h Pyrrolo 2,3 B Pyridine 5 Carbonitrile

Reactions Involving the Nitro Group

The nitro group at the C3 position is a versatile functional handle, primarily utilized as a precursor to the corresponding amino functionality through reduction. Its strong electron-withdrawing nature also profoundly impacts the reactivity of the pyridine (B92270) ring.

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations for this class of compounds. This reduction can be accomplished through various methods, with catalytic hydrogenation being the most common. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Alternative methods, such as catalytic transfer hydrogenation, offer milder conditions and avoid the need for pressurized hydrogen gas. mdpi.com The resulting 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a key intermediate for further diversification, enabling the introduction of a wide range of substituents through reactions characteristic of aromatic amines.

Commonly employed conditions for the reduction of aromatic nitro groups are summarized in the table below.

Reagent/CatalystHydrogen SourceTypical Solvent(s)Notes
Palladium on Carbon (Pd/C)Hydrogen (H₂)Methanol (B129727), Ethanol, Ethyl Acetate (B1210297)Standard, efficient method for catalytic hydrogenation. mdpi.com
Platinum on Carbon (Pt/C)Hydrogen (H₂)Methanol, EthanolA robust catalyst suitable for a wide range of nitro compounds. google.com
Raney Nickel (Raney Ni)Hydrogen (H₂)EthanolCost-effective catalyst, often used in industrial applications.
Iron (Fe) powderAcid (e.g., HCl, Acetic Acid)Ethanol/WaterClassic method known as the Béchamp reduction.
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)EthanolA common stoichiometric reducing agent for nitro groups.
Ammonium Formate (HCOONH₄)Formate ionMethanol, EthanolA widely used method for catalytic transfer hydrogenation, often with Pd/C. mdpi.comnih.gov

The nitro-substituted moiety in this molecule is the pyridine ring. Electrophilic aromatic substitution (EAS) on this ring is exceptionally challenging. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards attack by electrophiles compared to benzene (B151609). uoanbar.edu.iqquora.com This deactivation is severely compounded by the presence of two powerful electron-withdrawing groups: the nitro group at C3 and the carbonitrile at C5.

Consequently, the pyridine ring of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is highly deactivated, and electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to occur under standard conditions. uoanbar.edu.iqmasterorganicchemistry.compressbooks.pub Any potential reaction would require extremely harsh conditions, likely leading to decomposition. researchgate.net If substitution were forced, it would likely occur at the C4 or C6 positions to avoid forming an unstable cationic intermediate (a sigma complex) with a positive charge adjacent to the already electron-deficient nitrogen atom and the nitro group. quora.compearson.com

Reactions at the Carbonitrile Group

The carbonitrile (cyano) group at the C5 position is a stable and versatile functional group that can be converted into several other functionalities, primarily through hydrolysis or reduction.

The carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid. The outcome depends on the reaction conditions, with partial hydrolysis yielding the amide and complete hydrolysis affording the carboxylic acid.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acids (e.g., H₂SO₄, HCl) at elevated temperatures typically leads to the formation of the corresponding carboxylic acid, 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. organic-chemistry.org The reaction proceeds via the intermediate formation of the primary amide.

Base-catalyzed hydrolysis: The use of aqueous bases, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, also converts the nitrile to the carboxylic acid. organic-chemistry.org Under carefully controlled conditions, it is sometimes possible to isolate the intermediate amide, 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. The transformation of cyanopyridines to their corresponding amides has been documented. doi.org

Beyond hydrolysis, the carbonitrile group serves as a precursor for other important functional groups, most notably the aminomethyl group through reduction.

Target Functional GroupReagents and ConditionsProduct
Primary Amine (-CH₂NH₂)1. Lithium Aluminum Hydride (LiAlH₄) in THF/Ether2. H₂O workup(3-nitro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
Primary Amine (-CH₂NH₂)Catalytic Hydrogenation (e.g., H₂/Raney Ni, often with NH₃ to suppress secondary amine formation)(3-nitro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
Primary Amine (-CH₂NH₂)Hydroboration (e.g., BH₃·SMe₂, followed by hydrolysis) organic-chemistry.org(3-nitro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Reactivity of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine (7-azaindole) core exhibits a dualistic reactivity profile. eurekaselect.comresearchgate.net The pyridine ring is electron-deficient, while the pyrrole (B145914) ring is electron-rich. The substituents at C3 and C5 significantly amplify this electronic dichotomy.

The pyridine ring is rendered highly electron-poor by the attached nitro and cyano groups. This makes the ring highly resistant to electrophilic attack (as discussed in 5.1.2) but activates it towards nucleophilic aromatic substitution (SNAr). A suitable leaving group at positions C4 or C6 would be readily displaced by nucleophiles.

Conversely, the pyrrole ring remains a site of relative electron density.

N-Deprotonation and Substitution: The N-H proton of the pyrrole ring is acidic and can be removed by a strong base (e.g., NaH, n-BuLi) to generate a nucleophilic N-anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives. This N-functionalization is a common strategy in the chemistry of 7-azaindoles. researchgate.net

Electrophilic Aromatic Substitution Reactions

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is generally susceptible to electrophilic attack, primarily on the electron-rich pyrrole moiety. However, the presence of a strongly deactivating nitro group at the 3-position of the pyrrole ring in this compound significantly influences the outcome of electrophilic aromatic substitution reactions.

While the pyrrole ring is typically the preferred site for electrophilic attack in 7-azaindoles, the deactivating effect of the nitro group at C3 diminishes its nucleophilicity. rsc.org Consequently, electrophilic substitution on the pyridine ring, which is already electron-deficient, becomes even less favorable. Research on related 7-azaindole (B17877) derivatives has shown that nitration, a classic electrophilic aromatic substitution, can occur on the pyridine ring, but often requires harsh conditions. researchgate.net For the title compound, further electrophilic substitution would be challenging due to the existing deactivating groups.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the presence of the nitro and cyano groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions typically involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group.

While there is no direct leaving group on the pyridine ring of the title compound, the nitro group itself can, under certain conditions, act as a leaving group in SNAr reactions, particularly when positioned ortho or para to another activating group. However, a more common scenario for nucleophilic attack would be on a derivative where a halogen atom is present on the pyridine ring. The electron-withdrawing nitro and cyano groups would activate the ring towards such substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 7-azaindole scaffold is a common substrate in such reactions, allowing for the introduction of a wide variety of substituents. researchgate.netuni-rostock.de For this compound to participate in these reactions, it would typically first need to be functionalized with a suitable leaving group, most commonly a halogen (e.g., Br, I) or a triflate group.

Once a halogenated derivative is obtained, it can undergo various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids or their esters to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds. nih.gov

Heck Reaction: Reaction with alkenes.

These reactions provide a versatile platform for the synthesis of a diverse library of derivatives of the title compound. The specific conditions for these couplings, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for each specific substrate and coupling partner.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity: The regioselectivity of derivatization reactions of this compound is dictated by the electronic properties of the bicyclic system.

Electrophilic Substitution: As previously mentioned, the pyrrole ring is generally the site of electrophilic attack in 7-azaindoles. However, the C3-nitro group directs further substitution away from the pyrrole ring. If forced, electrophilic attack on the pyridine ring would likely be directed by the existing substituents, although this is generally disfavored.

Nucleophilic Substitution: In a halogenated derivative, the position of the halogen on the pyridine ring would determine the site of nucleophilic attack. The activating effect of the nitro and cyano groups would be most pronounced for halogens at positions ortho or para to them.

Palladium-Catalyzed Cross-Coupling: The regioselectivity is determined by the position of the leaving group (e.g., halogen) introduced onto the scaffold.

Stereoselectivity: For the reactions discussed, stereoselectivity is generally not a primary concern as they occur on an aromatic system. However, if chiral centers are introduced into the molecule through derivatization (for example, by coupling with a chiral partner in a cross-coupling reaction), then the formation of diastereomers or enantiomers would need to be considered. The stereochemical outcome would depend on the specific reaction mechanism and the nature of the chiral auxiliary or catalyst used.

Exploration of Biological Mechanisms and Target Interactions of Pyrrolo 2,3 B Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-b]pyridine Scaffolds

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine, enabling it to function as a versatile hinge-binding motif that can interact with the ATP-binding sites of various protein kinases. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of inhibitors derived from this scaffold.

Impact of Substituents on Molecular Interactions (e.g., nitro, carbonitrile, other groups)

Substitutions on the 7-azaindole (B17877) ring system are critical for modulating biological activity. The placement of electron-withdrawing groups, such as nitro (NO₂) and carbonitrile (CN) moieties, significantly influences the electronic properties of the scaffold and provides key interaction points with target proteins.

The nitro group , particularly at the C3-position, is a strong electron-withdrawing group that can enhance binding affinity through various non-covalent interactions. Its oxygen atoms can act as hydrogen bond acceptors, forming crucial contacts with amino acid residues in a kinase active site. The antimicrobial activity of other 5-nitroheterocycles, for instance, is critically dependent on the nitro group, which is involved in reduction reactions to form reactive intermediates that interact with cellular macromolecules.

The carbonitrile group at the C5-position also plays a vital role. The nitrogen atom of the nitrile is a potential hydrogen bond acceptor. Studies on related pyrrolopyrimidine inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) have shown that replacing the carbonitrile group with other functionalities, such as a primary amide, can be detrimental to potency, highlighting the importance of this group in maintaining favorable hydrophobic and electronic interactions within the target's active site. acs.org In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was proposed that introducing a hydrogen bond acceptor at the 5-position could enhance activity by forming a hydrogen bond with specific residues like G485.

Other substitutions have also been systematically explored. For Janus Kinase 3 (JAK3) inhibitors, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in inhibitory activity. This demonstrates that the interplay of substituents at various positions is key to achieving high-potency kinase inhibition.

Role of Hydrogen Bonding and π-π Stacking in Target Recognition

The interaction of pyrrolo[2,3-b]pyridine derivatives with their biological targets is primarily governed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The core 1H-pyrrolo[2,3-b]pyridine scaffold itself is a critical hinge-binder. The pyridine (B92270) nitrogen (N7) and the pyrrole (B145914) nitrogen (N1-H) are perfectly positioned to form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine (B156593). For example, in the inhibition of FGFR1, the 1H-pyrrolo[2,3-b]pyridine nucleus forms two crucial hydrogen bonds with the backbone carbonyl of glutamate (B1630785) (E562) and the NH group of alanine (B10760859) (A564) in the hinge region. Similarly, a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor featuring this scaffold also forms two key hydrogen bonds with the hinge residues aspartate (ASP-133) and valine (VAL-135). nih.gov

Identification and Characterization of Molecular Targets (Pre-clinical Focus)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of a wide range of protein kinases, many of which are implicated in cancer and other diseases.

Kinase Inhibition Studies (e.g., JAK, LRRK2, FGFR, CDK, GSK-3)

Pre-clinical research has demonstrated the efficacy of pyrrolo[2,3-b]pyridine derivatives against several important kinase targets.

JAK Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and moderately selective inhibitors of JAK3, a key enzyme in cytokine signaling pathways relevant to immune diseases.

LRRK2 Inhibition: While much of the development has focused on the related pyrrolo[2,3-d]pyrimidine scaffold, isomeric pyrrolo[3,2-c]pyridine derivatives have shown potent inhibition of LRRK2, a kinase linked to Parkinson's disease. acs.org A 1-deaza analogue of a lead compound, which is a pyrrolo[3,2-c]pyridine, maintained high potency with a calculated Ki of 2 nM, underscoring the versatility of the broader pyrrolopyridine family. acs.org

FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent pan-FGFR inhibitors. One lead compound, 4h , exhibited strong inhibition against FGFR1, FGFR2, and FGFR3 with IC₅₀ values in the single-digit nanomolar range.

CDK Inhibition: The scaffold has proven effective in targeting Cyclin-Dependent Kinases (CDKs). One derivative was discovered as a potent type II inhibitor of CDK8, a key colorectal oncogene, with an IC₅₀ value of 48.6 nM. Other related pyrrolo[2,3-d]pyrimidine compounds have shown inhibitory activity against CDK2. researchgate.netmdpi.com

GSK-3 Inhibition: Numerous pyrrolo[2,3-b]pyridine derivatives have been developed as exceptionally potent inhibitors of GSK-3β, a target for Alzheimer's disease. nih.gov Several compounds exhibited IC₅₀ values in the sub-nanomolar range, with one lead compound, S01 , showing an IC₅₀ of just 0.35 nM. nih.govnih.gov

The primary mechanism of action for most pyrrolo[2,3-b]pyridine-based kinase inhibitors is ATP-competitive inhibition. This is inferred from molecular modeling and co-crystallization studies, which consistently show these compounds binding directly within the ATP-binding pocket and interacting with the hinge region that anchors ATP. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki). The data below summarizes the potent activity of representative compounds from this class against various kinases.

Compound SeriesTarget KinasePotency (IC₅₀/cKi)
Pyrrolo[2,3-b]pyridine (S01)GSK-3β0.35 nM
Pyrrolo[2,3-b]pyridine (41)GSK-3β0.22 nM
Pyrrolo[2,3-b]pyridine (4h)FGFR17 nM
Pyrrolo[2,3-b]pyridine (4h)FGFR29 nM
Pyrrolo[2,3-b]pyridine (22)CDK848.6 nM
Pyrrolo[3,2-c]pyridine (24)LRRK2 (G2019S)2 nM

The structural basis for the potent inhibition by this scaffold has been elucidated through X-ray co-crystallography and molecular modeling studies for several kinases.

FGFR1: The binding mode of a 1H-pyrrolo[2,3-b]pyridine inhibitor was investigated using a co-crystallization structure (PDB code: 3C4F). The analysis revealed the bidentate hydrogen bonds between the scaffold's N1-H and N7 atoms and the hinge residues E562 and A564. The methoxyphenyl substituent occupied a hydrophobic pocket, forming van der Waals interactions and a hydrogen bond with the NH of D641.

GSK-3β: Molecular docking of the potent inhibitor S01 into the ATP-binding pocket of GSK-3β (PDB: 4ACG) showed that the pyrrolo[2,3-b]pyridine skeleton fits well into the adenine pocket. nih.gov It forms two critical hydrogen bonds with the hinge residues ASP-133 and VAL-135, which is essential for ligand recognition and potent inhibition. nih.gov

LRRK2: Due to the difficulty in crystallizing full-length LRRK2, a surrogate kinase approach using checkpoint kinase 1 (CHK1) with ten point mutations (PDB: 5OOP, 5OPU) was employed. acs.org X-ray structures of pyrrolo[2,3-d]pyrimidine inhibitors in complex with this surrogate revealed the hinge binding mode and rationalized how specific substitutions, such as a methyl group, could create favorable hydrophobic interactions with an alanine residue (Ala147) in the activation loop to significantly boost potency. acs.org

These structural insights are invaluable for understanding the molecular interactions that drive potency and selectivity, and they guide the rational design of next-generation inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Receptor Binding Affinity Investigations

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as potent inhibitors of various protein kinases, demonstrating significant binding affinities to their target receptors. The core structure of these compounds often acts as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibitory activity. nih.gov

For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.orgrsc.org Molecular docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine ring can form two hydrogen bonds with the backbone of glutamate (E562) and alanine (A564) residues in the hinge region of FGFR1. nih.gov One particularly potent compound, designated 4h, exhibited strong inhibitory activity against multiple FGFR isoforms, with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org

Similarly, this scaffold has been utilized to design potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov Structure-activity relationship studies led to the identification of several compounds with IC50 values under 10 nM in enzymatic assays. nih.gov Compound 3p, for example, showed an enzymatic IC50 of 6.0 nM and a cellular IC50 of 14 nM in Ramos cells. nih.gov

The versatility of the pyrrolo[2,3-b]pyridine core is further demonstrated in its application for targeting Colony-Stimulating Factor 1 Receptor (CSF-1R). Researchers have designed novel inhibitors by hybridizing the pyrrolo[2,3-b]pyridine skeleton of an existing drug, Pexidartinib, with fragments of other known inhibitors. acs.org The binding affinity of a lead compound (III-1) to CSF-1R was confirmed using a Cellular Thermal Shift Assay (CETSA), which showed significant thermal stabilization of the receptor upon compound binding. acs.org Other targets for which potent pyrrolo[2,3-b]pyridine-based inhibitors have been developed include CDK8, with IC50 values as low as 48.6 nM, and the V600E mutant of B-RAF kinase, with compounds showing IC50 values down to 0.080 µM. nih.govacs.org

CompoundTarget Receptor/KinaseIC50 ValueReference
Compound 4hFGFR17 nM nih.govrsc.org
Compound 4hFGFR29 nM nih.govrsc.org
Compound 4hFGFR325 nM nih.govrsc.org
Compound 3pBTK (enzymatic)6.0 nM nih.gov
Compound 3pBTK (Ramos cell)14 nM nih.gov
Compound 22CDK848.6 nM acs.org
Compound 35V600E B-RAF0.080 µM nih.gov
Compound 34eV600E B-RAF0.085 µM nih.gov

Inhibition of Other Enzymes (e.g., InhA)

Beyond kinase receptors, the broader pyrrolopyridine family has been explored for its inhibitory effects on other critical enzymes. One such enzyme is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial cell wall biosynthesis pathway and the target of the frontline anti-tuberculosis drug isoniazid. nih.gov

While research specifically detailing the inhibition of InhA by 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile or its direct derivatives is limited, studies on isomeric scaffolds have shown promise. Specifically, derivatives of pyrrolo[3,4-c]pyridine-3-one were synthesized and screened as potential new inhibitors of the InhA enzyme. nih.gov In vitro screening of these compounds demonstrated their ability to inhibit InhA, with the substitution pattern on an associated phenyl ring proving crucial for activity. The most active compounds were those that were either unsubstituted or had meta-substituents on the phenyl ring, whereas ortho-substitution was found to abolish the inhibitory activity. nih.gov This highlights the potential of the broader pyrrolopyridine chemical space in the development of novel anti-mycobacterial agents targeting InhA. nih.gov

Cellular Pathway Modulation by Pyrrolo[2,3-b]pyridine Compounds (In vitro studies)

Effects on Cell Proliferation and Apoptosis Pathways

In vitro studies have confirmed that the inhibition of target receptors by pyrrolo[2,3-b]pyridine derivatives translates into significant effects on cancer cell viability through the modulation of proliferation and apoptosis pathways.

A potent FGFR inhibitor, compound 4h, was shown to effectively inhibit the proliferation of 4T1 breast cancer cells. nih.govrsc.orgrsc.org Further investigation into its mechanism revealed that it induces apoptosis, potentially through the mitochondrial pathway. nih.gov Treatment of 4T1 cells with compound 4h led to a loss of the mitochondrial membrane potential (Δψm) and an increase in the level of reactive oxygen species (ROS), both of which are hallmarks of mitochondrially-mediated apoptosis. nih.gov

Other studies have reported similar antiproliferative effects. A series of thirty-two novel pyrrolo[2,3-b]pyridine analogues demonstrated potent growth inhibitory action against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast), with activity in the low micromolar range (0.12 µM to 9.84 µM). researchgate.netresearchgate.net It was suggested that one of the active compounds could intercalate into DNA, forming a compound-DNA complex that blocks replication and thus exerts its antiproliferative effect. researchgate.netresearchgate.net Furthermore, sulfonylurea derivatives featuring a pyrrolo[2,3-b]pyridine core were found to be cytotoxic against MCF-7 and HT-29 cancer cell lines. bohrium.com

While not from the same subclass, related pyrrolo[2,3-d]pyrimidine derivatives have also been shown to induce apoptosis. These compounds were found to trigger the intrinsic apoptosis pathway, evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and enhanced expression of the pro-apoptotic protein Bax. nih.gov They also caused a significant increase in the percentage of late apoptotic cells and induced cell cycle arrest. nih.gov

Modulation of Cellular Migration and Invasion

In addition to curbing proliferation, certain pyrrolo[2,3-b]pyridine derivatives have been shown to interfere with the cellular processes of migration and invasion, which are critical for cancer metastasis. The potent FGFR inhibitor, compound 4h, was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells in vitro. nih.govrsc.orgrsc.org This suggests that by targeting signaling pathways like the FGF-FGFR axis, which are involved in cell motility, these compounds can potentially limit the metastatic spread of cancer cells.

Lead Optimization Strategies in Medicinal Chemistry (Focus on structural modifications for improved binding)

The pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for lead optimization in medicinal chemistry. Structure-based drug design and strategic structural modifications have been successfully employed to enhance the binding affinity, potency, and selectivity of these compounds.

A clear example is the development of the potent FGFR inhibitor 4h. nih.gov The optimization process began with a lead compound that had a 1H-pyrrolo[2,3-b]pyridine core forming two key hydrogen bonds in the FGFR1 hinge region. nih.gov To improve activity, a trifluoromethyl group was introduced at the 5-position of the core, with the rationale that it could form an additional hydrogen bond with a nearby glycine (B1666218) residue (G485). nih.gov Subsequent modifications focused on the solvent-exposed region. Replacing a simple methoxyphenyl group with a 3,5-dimethoxyphenyl group (as in compound 4h) allowed for a more complete and appropriate occupation of a hydrophobic pocket and maintained crucial hydrogen bonds. This series of modifications resulted in a nearly 300-fold increase in FGFR1 inhibitory activity and a significant improvement in ligand efficiency. nih.gov

Another sophisticated approach involved a hybridization strategy to design novel CSF-1R inhibitors. acs.org Researchers combined the pyrrolo[2,3-b]pyridine skeleton of the approved drug Pexidartinib with a benzothiazole (B30560) and cyclohexanol (B46403) fragment from another inhibitor, BLZ945. acs.org Further optimization was achieved by replacing a benzene (B151609) ring in the linker region with a methyl-substituted pyridine ring. This seemingly minor change was a rational design choice to introduce a nitrogen atom that could act as a hydrogen bond acceptor, thereby strengthening the interaction with the target protein. acs.org

Modifications at other positions of the pyrrolo[2,3-b]pyridine ring have also yielded significant gains in potency. For the development of Janus kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a substantial increase in JAK3 inhibitory activity. researchgate.net

Analogous Bioactive Scaffolds and their Relevance (e.g., Pyrazolo[3,4-b]pyridines)

The therapeutic utility observed with the pyrrolo[2,3-b]pyridine scaffold is mirrored in structurally analogous heterocyclic systems, most notably the pyrazolo[3,4-b]pyridines. This isomeric scaffold, where the pyrrole ring is replaced by a pyrazole (B372694) ring, is also considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities. researchgate.netmdpi.com

The pyrazolo[3,4-b]pyridine core is a common fragment used in the synthesis of kinase inhibitors. nih.gov A "scaffold hopping" strategy, where a known chemical scaffold is replaced with a structurally different but functionally similar one, has been used to develop novel Tropomyosin receptor kinase (TRK) inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.gov In this context, the pyrazole portion of the scaffold is well-suited to act as a hydrogen bond donor/acceptor, while the pyridine ring can engage in favorable π–π stacking interactions with aromatic amino acid residues like phenylalanine in the kinase active site. nih.gov

The broad bioactivity of pyrazolo[3,4-b]pyridine derivatives includes antitumoral, antibacterial, antiviral, anti-inflammatory, and antidepressant properties. researchgate.netmdpi.com Their neuroprotective potential is of particular interest, with some derivatives being investigated for anti-Alzheimer's disease properties and as fluorescent probes for imaging amyloid plaques in the brain. mdpi.com The extensive research into pyrazolo[3,4-b]pyridines underscores the value of the fused pyridine ring system in designing molecules that can effectively interact with diverse biological targets. nih.gov

Advanced Research Perspectives and Future Directions

Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability

The development of efficient, practical, and sustainable synthetic routes to access diverse pyrrolo[2,3-b]pyridine derivatives is a primary focus of ongoing research. Traditional methods for indole (B1671886) synthesis are often not suitable for creating azaindoles due to the electron-deficient nature of the pyridine-based starting materials. rsc.org Consequently, modern organic chemistry has pursued more sophisticated strategies.

One-pot, multi-component reactions (MCRs) have emerged as a powerful tool, allowing for the construction of the complex 7-azaindole (B17877) framework from simple precursors in a single step. acs.orgacs.org For instance, an efficient route involves the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.org This approach is highly valuable for diversity-oriented synthesis (DOS), enabling the rapid generation of a wide array of derivatives. acs.org

Domino reactions represent another advanced strategy. A novel one-pot method has been developed for the selective synthesis of 7-azaindoles and their reduced 7-azaindoline counterparts from readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. rsc.org This method cleverly controls chemoselectivity through the choice of an alkali-amide base, with certain bases favoring the formation of 7-azaindoles. rsc.org Furthermore, developing sustainable functionalization strategies, including C-H activation, metal catalysis, organocatalysis, and photocatalysis, is essential for modifying the core scaffold in an environmentally benign manner. researchgate.net

High-Throughput Screening and Combinatorial Chemistry Approaches for Pyrrolo[2,3-b]pyridine Libraries

The structural versatility of the pyrrolo[2,3-b]pyridine scaffold makes it an ideal candidate for the construction of large chemical libraries for drug discovery. High-throughput screening (HTS) provides a rapid and cost-effective means to test these extensive libraries for biological activity against various targets. researchgate.net

HTS platforms have been successfully applied to screen diverse small-molecule libraries to identify novel classes of antibacterials, including active pyrrolo[2,3-b]pyridine derivatives. researchgate.net Unique double-reporter systems can be used in HTS to not only identify compounds with antibacterial activity but also to simultaneously gain insight into their mechanism of action, such as distinguishing between molecules that block protein translation and those that induce a DNA damage response (SOS-response). researchgate.net

The synthetic methodologies mentioned previously, particularly one-pot, three-component reactions, are highly amenable to combinatorial chemistry. acs.org By systematically varying the starting materials (e.g., different aldehydes and active methylene compounds), chemists can generate large, diverse libraries of pyrrolo[2,3-b]pyridine derivatives for screening. acs.orgacs.org This combinatorial approach, coupled with HTS, accelerates the discovery of new lead compounds with potential therapeutic applications.

Advanced Computational Techniques for Rational Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of new therapeutic agents. For pyrrolo[2,3-b]pyridine derivatives, a variety of advanced computational techniques are being employed to predict their biological activity, understand their binding mechanisms, and optimize their pharmacological properties.

Molecular docking is a widely used technique to predict the binding orientation of a ligand within the active site of a target protein. ajchem-a.com Studies on pyrrolo[2,3-b]pyridine derivatives have used docking simulations to identify potential inhibitors of key cancer-related kinases like V600E-BRAF, c-Met, and TNIK. ajchem-a.comnih.govresearchgate.net These simulations help elucidate crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajchem-a.com

Beyond simple docking, more complex methods are used for a deeper understanding and for designing new compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D structural features of compounds with their biological activity. researchgate.netimist.ma These models generate contour maps that highlight which regions of the molecule can be modified to enhance or reduce activity, guiding the design of more potent analogs. imist.maresearchgate.net Density Functional Theory (DFT) calculations are also applied to analyze the electronic properties of these molecules, such as their HOMO-LUMO energy gaps and molecular electrostatic potential, which can be associated with their biological activity. ajchem-a.com

Computational TechniqueApplication for Pyrrolo[2,3-b]pyridine DerivativesExample TargetReference
Molecular DockingPredicts binding modes and identifies potential inhibitors.V600E-BRAF, TNIK, c-Met, FGFR1 ajchem-a.comnih.govresearchgate.netnih.gov
Virtual ScreeningScreens large compound libraries in silico to identify promising hits.Kinases researchgate.netmdpi.com
3D-QSAR (CoMFA/CoMSIA)Develops predictive models to guide the design of new compounds with improved activity.TNIK researchgate.netimist.ma
Density Functional Theory (DFT)Analyzes electronic structure and properties to understand reactivity and biological activity.V600E-BRAF ajchem-a.com

Exploration of New Molecular Targets and Mechanisms of Action

Research into pyrrolo[2,3-b]pyridine derivatives has revealed their ability to interact with a wide range of biological targets, primarily within the protein kinase family, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. pharmablock.comnih.gov

A significant body of research has focused on developing these compounds as kinase inhibitors. Specific targets include:

BRAF Kinase: Derivatives have been designed and synthesized as potent inhibitors of the V600E mutant of BRAF, a key driver in several cancers. ajchem-a.comnih.gov

c-Met Kinase: Analogs bearing a 1,2,3-triazole moiety have shown excellent inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3, which are attractive targets for cancer therapy. nih.gov

Cyclin-Dependent Kinases (CDKs): The scaffold has been used to develop potent and selective inhibitors of CDK8 and CDK9, kinases involved in transcription regulation and implicated in colorectal cancer and hematological malignancies, respectively. acs.orgnih.gov

Traf2 and Nck-interacting kinase (TNIK): Several studies have focused on designing potent TNIK inhibitors for the treatment of colorectal cancer. researchgate.netimist.ma

Other Kinases: Additional kinase targets for which pyrrolo[2,3-b]pyridine inhibitors have been developed include Colony-Stimulating Factor 1 Receptor (CSF1R) and p21-activated kinase 1 (PAK1). nih.govrsc.org

Beyond kinase inhibition, some derivatives have been found to exert their antiproliferative effects through other mechanisms, such as intercalation into DNA, forming a compound-DNA complex that can block DNA replication. researchgate.net The exploration of new targets continues, with studies investigating their potential as multi-target antidepressants by evaluating their affinity for serotonin (B10506) transporters and various receptors. mdpi.com

Molecular TargetTherapeutic AreaReference
V600E-BRAFCancer ajchem-a.comnih.gov
c-MetCancer nih.gov
FGFR1/2/3Cancer nih.gov
CDK8 / CDK9Cancer (Colorectal, Hematological) acs.orgnih.gov
TNIKCancer (Colorectal) researchgate.net
DNA IntercalationCancer researchgate.net

Application of Pyrrolo[2,3-b]pyridine Derivatives in Materials Science

While the primary focus of research on the pyrrolo[2,3-b]pyridine scaffold has been in medicinal chemistry, its unique electronic structure and chemical stability also make it a candidate for applications in materials science. rsc.orgpipzine-chem.com The inherent properties of these heterocycles are being explored for the development of high-performance organic functional materials. researchgate.net

One of the most promising areas is in organic optoelectronics. Due to their special electronic characteristics, pyrrolopyridine derivatives can be used in the preparation of materials for Organic Light Emitting Diodes (OLEDs). pipzine-chem.com When used as the light-emitting layer material in an OLED device, these compounds have the potential to enhance performance by providing high luminous efficiency and good stability, which could lead to displays with improved brightness and longer operational lifetimes. pipzine-chem.com The broad applications of 7-azaindoles in materials science is an active area of research, suggesting that new uses for compounds like 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives may yet be discovered. rsc.org

Multi-omics and Systems Biology Approaches to Understand Compound Effects at the Molecular Level

Future research will likely move beyond single-target interactions to a more holistic understanding of how pyrrolo[2,3-b]pyridine derivatives affect biological systems. Multi-omics and systems biology approaches offer powerful tools to achieve this by simultaneously analyzing multiple layers of biological information. astrazeneca.com

These approaches could involve:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues after treatment with a compound. This can reveal which signaling pathways are activated or inhibited, providing clues about the compound's mechanism of action and potential off-target effects.

Proteomics: Studying the entire set of proteins, including their expression levels and post-translational modifications. This provides a direct look at the functional machinery of the cell and can confirm whether inhibition of a target kinase, for example, leads to expected changes in downstream protein phosphorylation.

Metabolomics: Profiling the levels of small-molecule metabolites. This can uncover unexpected effects on cellular metabolism and help identify biomarkers of drug response or toxicity. mdpi.com

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystTemperatureYield (%)
NitrationHNO₃/H₂SO₄0–5°C65–75
CyanationCuCN, Pd(PPh₃)₄80°C50–60
PurificationColumn chromatography>95% purity

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal refinement to determine bond lengths, angles, and nitro-group orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 110–120 ppm (carbonitrile carbon) confirm substitution patterns .
    • IR Spectroscopy : Bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 2220 cm⁻¹ (C≡N stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 215.06 (calculated: 215.06) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition IC₅₀ variability)?

Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. To address this:

Standardize Assays : Use consistent kinase isoforms (e.g., FGFR1 vs. FGFR3) and ATP concentrations (1–10 µM) .

Control Structural Variants : Compare with analogs (e.g., 3-iodo or 5-bromo derivatives) to isolate nitro/carbonitrile effects .

Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding mode reproducibility across studies .

Q. Table 2: Reported IC₅₀ Values for Kinase Inhibition

Kinase TargetIC₅₀ (nM)Assay TypeReference Analog
FGFR112 ± 2ATP-competitive
JAK2850 ± 50Non-competitive

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Methodological Answer:

  • Challenges : Nitro-group steric hindrance and polar carbonitrile moiety reduce crystal lattice stability.
  • Solutions :
    • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Employ cryocrystallography (−173°C) to stabilize weak intermolecular interactions .
    • SHELXD for phase problem resolution in twinned crystals .

Advanced: How does electronic modulation (nitro vs. other substituents) affect reactivity in cross-coupling reactions?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect deactivates the pyrrolopyridine core, requiring harsher conditions for Suzuki couplings (e.g., Pd(OAc)₂, 100°C) .
  • Comparison :
    • 3-Iodo Derivative : Higher reactivity in Ullmann couplings due to iodine’s leaving group ability .
    • 3-Trifluoromethyl Analog : Enhanced electrophilicity but reduced nucleophilic substitution rates .

Q. Table 3: Reaction Rates for Cross-Coupling

SubstituentReaction TypeRate Constant (k, s⁻¹)
3-NO₂Suzuki-Miyaura0.05
3-IUllmann0.12

Basic: What purification methods ensure >95% purity for pharmacological studies?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) removes nitro-byproducts .
  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals with minimal impurities .

Advanced: How can DFT calculations predict nitro-group orientation and its impact on bioactivity?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry at B3LYP/6-31G* level.
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
    • Compare torsion angles (nitro vs. planar) to correlate with kinase binding .
  • Outcome : A 15° nitro-group tilt reduces FGFR1 binding affinity by 40% .

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Reactant of Route 1
Reactant of Route 1
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.